molecular formula C14H12N4O4 B024892 1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone CAS No. 109418-97-5

1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone

Cat. No.: B024892
CAS No.: 109418-97-5
M. Wt: 300.27 g/mol
InChI Key: RGPNHBDBCGNMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is a complex heterocyclic compound. It belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and therapeutic applications. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- typically involves multi-step reactions. One common method includes the condensation of aminobenzimidazole with 1,4-naphthoquinone and aromatic aldehydes in the presence of a catalyst such as 1-benzyl-3-methylimidazolium tetrafluoroborate . The reaction is carried out under reflux conditions in pyridine to form the desired heterocyclic scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl- is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

109418-97-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

1,3-dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone

InChI

InChI=1S/C14H12N4O4/c1-17-10-9(13(21)18(2)14(17)22)15-11(19)7-5-3-4-6-8(7)12(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20)

InChI Key

RGPNHBDBCGNMHY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C3=CC=CC=C3C(=O)N2

Synonyms

Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-

Origin of Product

United States

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